N-[(4-carboxy-1-methyl-1H-pyrazol-5-yl)carbonyl]methionine
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Overview
Description
5-({[1-CARBOXY-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with carboxylic acid and methylsulfanyl groups. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[1-CARBOXY-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the carboxylic acid group: This step may involve the oxidation of an aldehyde or alcohol precursor.
Substitution with methylsulfanyl group: This can be done through nucleophilic substitution reactions using methylthiol or related reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction to industrial-scale reactors.
Chemical Reactions Analysis
Types of Reactions
5-({[1-CARBOXY-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-({[1-CARBOXY-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 5-({[1-CARBOXY-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID involves its interaction with specific molecular targets. The carboxylic acid groups can form hydrogen bonds with target proteins, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-({[1-CARBOXY-3-(METHYLSULFANYL)PROPYL]SULFAMOYL}-2-METHYLBENZOIC ACID): This compound has a similar structure but with a benzoic acid core instead of a pyrazole ring.
3-FORMYLPHENYLBORONIC ACID: Another compound with a similar functional group but different core structure.
Uniqueness
The uniqueness of 5-({[1-CARBOXY-3-(METHYLSULFANYL)PROPYL]AMINO}CARBONYL)-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID lies in its pyrazole ring, which provides distinct chemical properties and reactivity compared to other similar compounds. This makes it a valuable molecule for various applications in research and industry.
Properties
Molecular Formula |
C11H15N3O5S |
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Molecular Weight |
301.32 g/mol |
IUPAC Name |
5-[(1-carboxy-3-methylsulfanylpropyl)carbamoyl]-1-methylpyrazole-4-carboxylic acid |
InChI |
InChI=1S/C11H15N3O5S/c1-14-8(6(5-12-14)10(16)17)9(15)13-7(11(18)19)3-4-20-2/h5,7H,3-4H2,1-2H3,(H,13,15)(H,16,17)(H,18,19) |
InChI Key |
SMRURMNKQDHGIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC(CCSC)C(=O)O |
Origin of Product |
United States |
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